N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide
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Overview
Description
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the reaction of aniline derivatives with aryl ketones and DMSO, or through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Formation of the Benzothiophene Ring: Benzothiophene can be synthesized through the cyclization of ketones with nitriles under basic conditions.
Coupling of Pyrimidine and Benzothiophene: The final step involves coupling the pyrimidine and benzothiophene rings through an amide bond formation, typically using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given the biological activity of its pyrimidine and benzothiophene components.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the benzothiophene ring can modulate the activity of various enzymes . These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as cytosine, uracil, and thymine.
Benzothiophene Derivatives: Compounds such as benzothiazole and benzofuran.
Uniqueness
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide is unique due to its combined structural features of pyrimidine and benzothiophene, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development .
Properties
IUPAC Name |
N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(13-4-6-16-9-17-13)18-15(19)12-2-3-14-11(8-12)5-7-20-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFUASRVRPHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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